

# Topic: Analytical Methods for the Quantification of 2-Methyl-4-phenylnicotinonitrile

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## Compound of Interest

Compound Name: 2-Methyl-4-phenylnicotinonitrile

CAS No.: 102147-20-6

Cat. No.: B171931

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## \*\*Abstract

This document provides detailed analytical methods for the accurate quantification of **2-Methyl-4-phenylnicotinonitrile** (CAS: 102147-20-6), a key intermediate and analyte in pharmaceutical research and development.[1] Recognizing the critical need for robust and reliable analytical procedures in quality control and drug development, we present two validated protocols: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and assay, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for high-sensitivity trace analysis and confirmatory identification. This guide is designed for researchers, analytical scientists, and drug development professionals, offering step-by-step protocols, explanations of methodological choices, and comprehensive validation parameters in accordance with ICH guidelines.[2]

## Introduction and Scientific Rationale

**2-Methyl-4-phenylnicotinonitrile** is a substituted pyridine derivative whose structural features are of interest in medicinal chemistry and materials science. The accurate determination of its purity, concentration in solutions, and stability over time is fundamental to its application. In-

process controls and final product quality assurance depend on validated analytical methods to ensure consistency, safety, and efficacy in any resulting product.[3]

The selection of an appropriate analytical technique is dictated by the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the need for qualitative confirmation. The presence of a phenyl group and a nitrile conjugated with the pyridine ring provides a strong chromophore, making UV-based detection in HPLC a logical and accessible choice for potency and purity assays. For applications requiring lower detection limits or unequivocal identification, the volatility and distinct fragmentation pattern of the molecule lend themselves to GC-MS analysis.

This guide explains the causality behind our experimental choices, from sample preparation strategies designed to minimize matrix interference to the optimization of chromatographic conditions for achieving optimal peak resolution and sensitivity.

## Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This reverse-phase HPLC (RP-HPLC) method is designed for the routine assay and purity evaluation of **2-Methyl-4-phenylnicotinonitrile** in bulk substance or simple formulations. The method is robust, cost-effective, and leverages standard equipment found in most analytical laboratories.

### Principle of the Method

The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobic interactions.[4] A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer is used to elute the compound. Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard, using a UV detector set to a wavelength of maximum absorbance.

### Experimental Protocol: HPLC-UV

#### 2.2.1. Reagents and Materials

- Acetonitrile (ACN): HPLC grade or higher.

- Water: HPLC grade or ultrapure (18.2 MΩ·cm).
- Formic Acid: LC-MS grade (for mobile phase modification).
- **2-Methyl-4-phenylnicotinonitrile** Reference Standard: Certified purity >99.5%.
- Methanol: HPLC grade (for sample dissolution).

### 2.2.2. Instrumentation and Chromatographic Conditions

Parameter	Condition	Rationale
HPLC System	Agilent 1260 Infinity II or equivalent with UV/DAD detector	Standard, reliable system for QC labs. DAD allows for peak purity assessment.
Column	Kinetex C18, 150 mm x 4.6 mm, 2.6 µm or equivalent[5]	C18 provides good retention for the phenyl group. Smaller particle size enhances efficiency.
Mobile Phase	Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid	Provides good peak shape and retention time. Formic acid controls silanol activity.[6]
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column, ensuring good separation and run time.
Column Temp.	30 °C	Ensures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol.	5 µL	Small volume to prevent peak broadening.
Detection	265 nm	Approximate wavelength of maximum absorbance for the conjugated aromatic system. Should be confirmed by DAD analysis.
Run Time	10 minutes	Sufficient to elute the analyte and any common impurities.

### 2.2.3. Sample and Standard Preparation

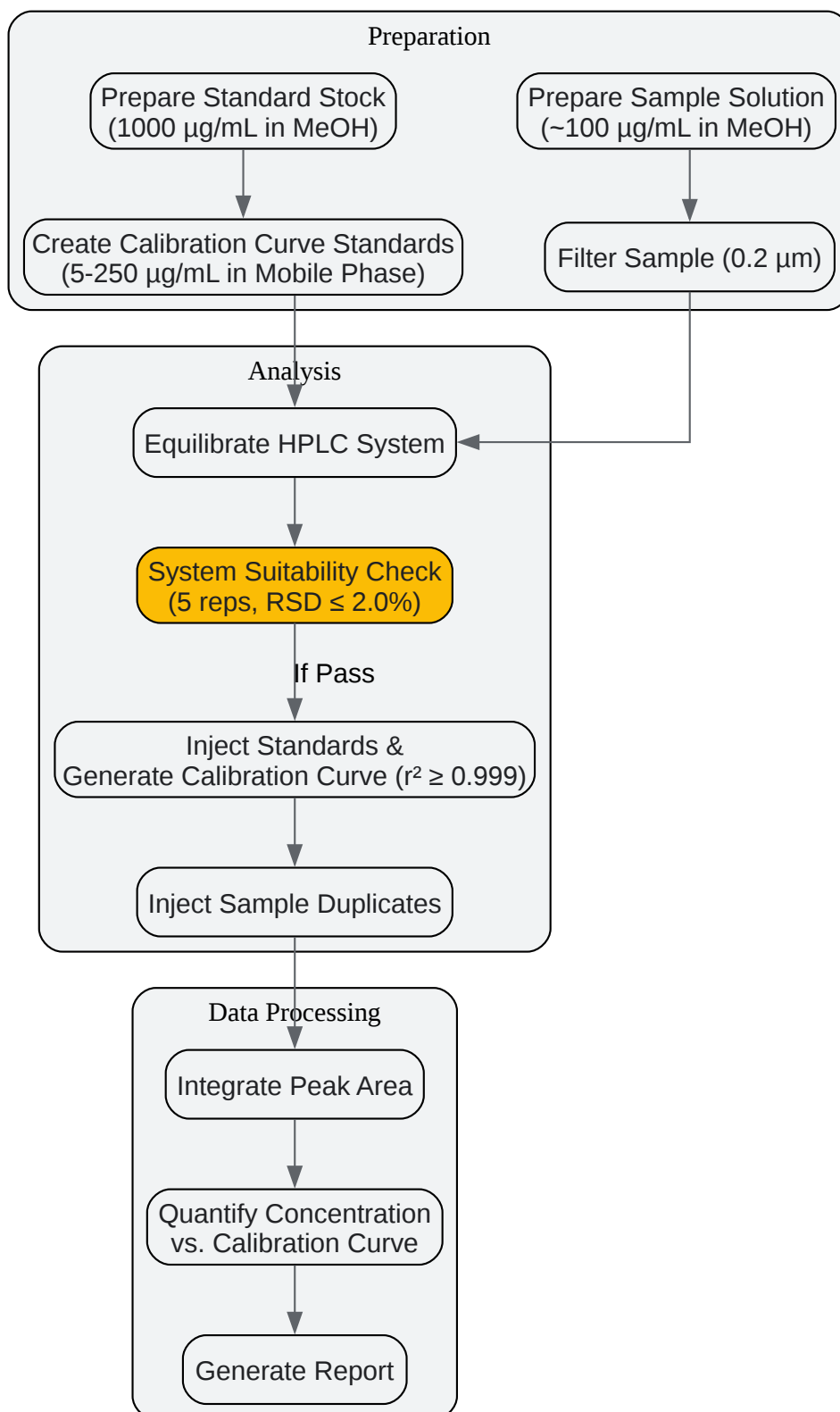
- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the **2-Methyl-4-phenylnicotinonitrile** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

- Calibration Standards: Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.
- Sample Solution (Target concentration ~100 µg/mL): Accurately weigh an appropriate amount of the sample material (e.g., 10 mg of bulk powder) into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Filter the solution through a 0.2 µm syringe filter prior to injection to remove particulates.[7][8]

#### 2.2.4. System Suitability and Analysis

- Equilibrate the system by pumping the mobile phase until a stable baseline is achieved.[5]
- Perform five replicate injections of a mid-level calibration standard (e.g., 100 µg/mL). The system is suitable for use if the relative standard deviation (RSD) of the peak area is  $\leq 2.0\%$ .
- Construct a calibration curve by injecting each calibration standard once. The correlation coefficient ( $r^2$ ) should be  $\geq 0.999$ .
- Inject the sample solutions in duplicate, bracketing with check standards every 10-15 injections.

## HPLC Workflow Diagram



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Caption: HPLC-UV analysis workflow for **2-Methyl-4-phenylnicotinonitrile**.

## Method Validation Summary (ICH Q2(R1) Guidelines)

The method must be validated to ensure it is suitable for its intended purpose.[2] The following parameters should be assessed:

Parameter	Acceptance Criteria	Typical Result
Specificity	No interference at the analyte's retention time.	Peak purity index > 0.999.
Linearity	$r^2 \geq 0.999$ over the range of 5-250 $\mu\text{g/mL}$ .	$r^2 = 0.9998$
Accuracy	98.0% - 102.0% recovery at three concentration levels.	99.5% - 101.2%
Precision (Repeatability)	$\text{RSD} \leq 2.0\%$ for $n=6$ determinations.	$\text{RSD} = 0.8\%$
Limit of Detection (LOD)	$\text{S/N ratio} \geq 3$	$\sim 0.5 \mu\text{g/mL}$
Limit of Quantitation (LOQ)	$\text{S/N ratio} \geq 10$ , with acceptable precision ( $\text{RSD} < 10\%$ ).	$\sim 1.5 \mu\text{g/mL}$
Robustness	Insensitive to small changes in flow rate, temp, mobile phase %.	$\text{RSD} < 2.0\%$ for all variations.

## Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This GC-MS method is intended for the sensitive detection and confirmation of **2-Methyl-4-phenylnicotinonitrile**. It is particularly useful for analyzing complex matrices, identifying trace-level impurities, or in pharmacokinetic studies where low concentrations are expected.

### Principle of the Method

The sample is volatilized and separated on a capillary GC column based on the analyte's boiling point and interaction with the stationary phase.[9] The eluting compound enters a mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The mass

spectrometer separates these fragments based on their mass-to-charge ratio ( $m/z$ ), creating a unique mass spectrum that serves as a chemical fingerprint. For quantification, Selected Ion Monitoring (SIM) is used to monitor specific, characteristic ions, providing excellent sensitivity and selectivity.<sup>[10]</sup>

## Experimental Protocol: GC-MS

### 3.2.1. Reagents and Materials

- Ethyl Acetate: GC grade or higher.
- **2-Methyl-4-phenylnicotinonitrile** Reference Standard: Certified purity >99.5%.
- Internal Standard (IS): (Optional but recommended) A compound with similar chemical properties but a different retention time and mass spectrum (e.g., a deuterated analog or a structurally similar compound like 2-Methyl-4-phenylpyridine).

### 3.2.2. Instrumentation and Conditions

Parameter	Condition	Rationale
GC-MS System	Agilent 7890B GC with 5977B MSD or equivalent	Industry-standard for reliable GC-MS analysis.
Column	HP-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent	A 5% phenyl-methylpolysiloxane column provides good general-purpose separation for aromatic compounds.
Carrier Gas	Helium, constant flow at 1.2 mL/min	Inert carrier gas providing good chromatographic efficiency.
Inlet Temp.	250 °C	Ensures rapid and complete volatilization of the analyte.
Injection Mode	Splitless (1 µL injection)	For maximizing sensitivity for trace analysis.
Oven Program	100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min	An optimized temperature ramp to separate the analyte from solvent and other components.
MS Source Temp.	230 °C	Standard temperature for EI source. <a href="#">[9]</a>
MS Quad Temp.	150 °C	Standard temperature for quadrupole. <a href="#">[9]</a>
Ionization	Electron Ionization (EI) at 70 eV	Standard, robust ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode	Selected Ion Monitoring (SIM)	Enhances sensitivity and selectivity by monitoring only characteristic ions.

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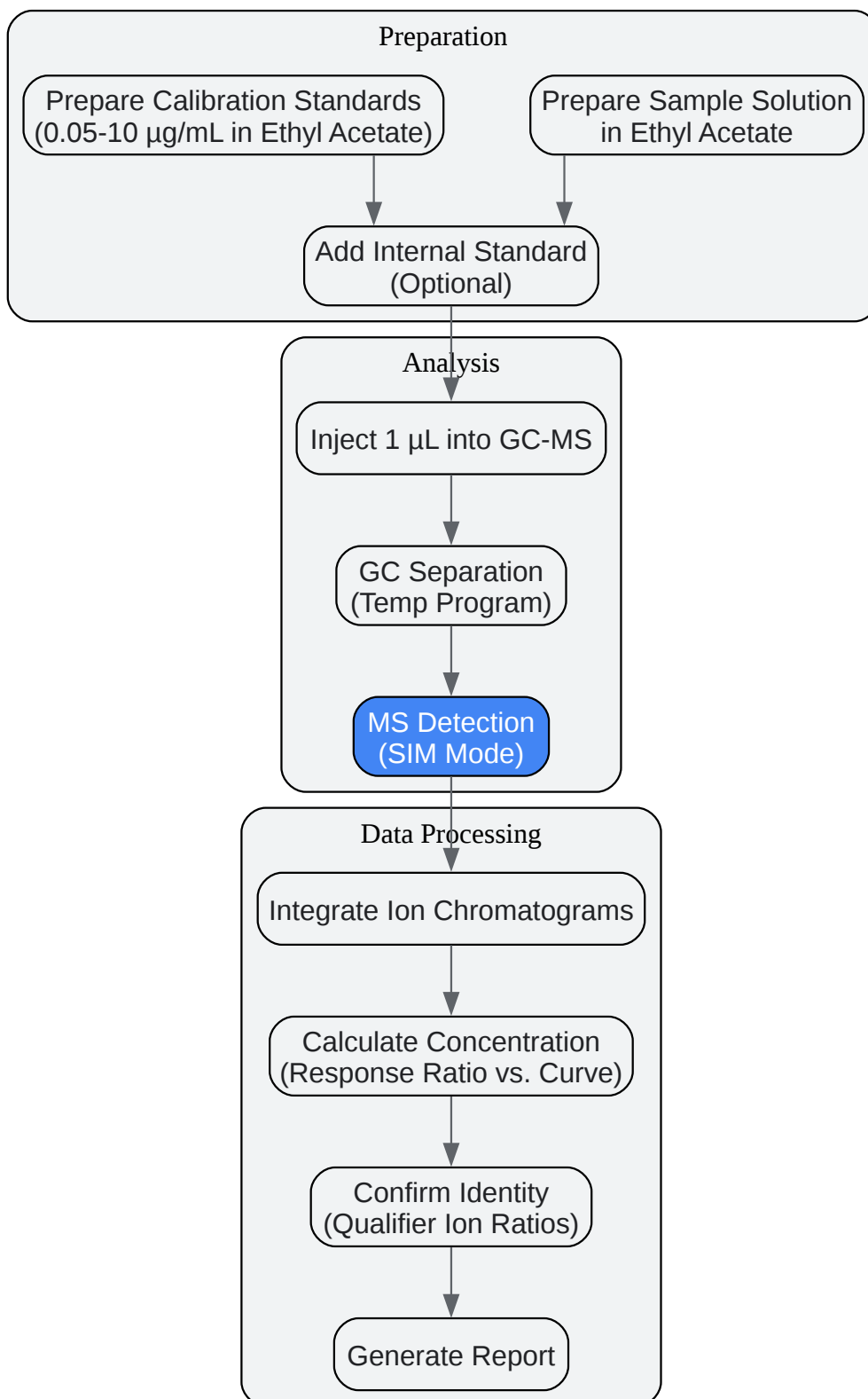
Ions to Monitor	m/z 194 (M <sup>+</sup> ), 193 (M-H) <sup>+</sup> , 179 (M-CH <sub>3</sub> ) <sup>+</sup> , 167 (M-HCN) <sup>+</sup>	Quantifier ion (Molecular Ion), with others as qualifiers. These are predicted fragments; they must be confirmed by a full scan injection of a concentrated standard. <a href="#">[11]</a>
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### 3.2.3. Sample and Standard Preparation

- Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC method, but using Ethyl Acetate as the solvent.
- Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with Ethyl Acetate. If using an internal standard, add it to each standard at a constant concentration.
- Sample Solution: Prepare the sample by dissolving a known quantity in Ethyl Acetate to achieve a concentration within the calibration range. Add the internal standard if used. Centrifugation is recommended to pellet any insoluble material before transferring the supernatant for analysis.[\[7\]](#)

## GC-MS Workflow Diagram



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Caption: GC-MS analysis workflow for **2-Methyl-4-phenylnicotinonitrile**.

## Concluding Remarks

The choice between the HPLC-UV and GC-MS methods depends on the analytical objective. The HPLC method offers a straightforward, robust solution for routine quality control, assay, and purity determinations where analyte concentrations are relatively high. The GC-MS method provides superior sensitivity and specificity, making it the preferred choice for trace-level quantification, impurity identification, and applications in complex biological or environmental matrices. Both protocols presented here are built on established scientific principles and provide a solid foundation for the development and validation of analytical procedures for **2-Methyl-4-phenylnicotinonitrile** in a regulated environment.

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